molecular formula C₁₂D₂H₂₀O₁₁ B1161287 α,α-[1,1'-D2]Trehalose

α,α-[1,1'-D2]Trehalose

Cat. No.: B1161287
M. Wt: 344.31
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Description

Significance of Trehalose (B1683222) in Biological Systems

Trehalose, a non-reducing disaccharide composed of two α-glucose units linked by an α,α-1,1 glycosidic bond, is found across a vast range of organisms, including bacteria, fungi, plants, and invertebrates. mdpi.comoup.comnih.gov Its prevalence is linked to a variety of crucial biological functions, from stress protection to energy metabolism.

Trehalose is renowned for its role in protecting cells and organisms from extreme environmental stress, a phenomenon known as cryptobiosis or anhydrobiosis (life without water). mdpi.compnas.org Many organisms capable of surviving prolonged periods of desiccation accumulate high concentrations of trehalose. mdpi.comnahrainuniv.edu.iq The protective mechanism is attributed to several properties. One major theory is the "vitrification theory," where trehalose forms a glass-like, amorphous solid state that immobilizes and protects cellular structures, preventing damage. molbiolcell.orgku.dk Another proposed mechanism is the "water displacement theory," where trehalose molecules replace water around proteins and membranes, preserving their native structure and function upon dehydration. molbiolcell.org

This sugar has been shown to protect proteins and cellular membranes from damage caused by various stressors, including desiccation, heat, cold, and oxidation. oup.comnahrainuniv.edu.iq In nematodes and yeast, the presence of trehalose is directly linked to their ability to tolerate drying by preventing protein aggregation and maintaining membrane integrity. pnas.orgmolbiolcell.org

Beyond its protective role, trehalose serves as a vital source of energy and carbon. oup.combiomedres.us In many insects, trehalose is the primary blood sugar, analogous to glucose in mammals. wikipedia.org It is consumed during activities requiring rapid energy, such as flight, where its breakdown by the enzyme trehalase releases two glucose molecules, providing an efficient energy supply. biomedres.uswikipedia.org

In microorganisms like yeast, trehalose acts as a storage carbohydrate, mobilized when other carbon sources are scarce. biomedres.uswikipedia.orgnih.gov Similarly, some bacteria can utilize exogenous trehalose as their sole source of carbon and energy. nih.gov While less common in higher plants, it plays roles in development and can be involved in the regulation of carbon metabolism. mdpi.com

In certain bacteria, particularly in the genera Mycobacterium and Corynebacterium, trehalose is a fundamental structural component of the cell wall. mdpi.comoup.comnahrainuniv.edu.iq It is often found as part of complex glycolipids. oup.com A well-studied example is "cord factor" (trehalose-6,6'-dimycolate) in Mycobacterium tuberculosis, which is integral to the cell wall's architecture and low permeability, contributing to the bacterium's resistance to drugs. oup.com This structural function is distinct from its role as a transient stress protectant or energy source in other organisms. oup.comnih.gov

Rationale for Deuterium (B1214612) Labeling in Biochemical and Biophysical Investigations

Isotopic labeling, particularly with deuterium, is a cornerstone technique in modern molecular science, providing insights that are often unattainable with other methods. musechem.comsynmr.in

Replacing hydrogen with its stable, heavier isotope, deuterium, offers several key advantages. musechem.com Because deuterium has a greater mass, the carbon-deuterium bond has a lower vibrational frequency, which can slow down chemical reactions where this bond is broken—a phenomenon known as the kinetic isotope effect. musechem.com This property can be exploited to enhance the metabolic stability of molecules and to study reaction mechanisms. musechem.comacs.org

Furthermore, deuterium-labeled compounds serve as ideal metabolic tracers. By introducing a deuterated molecule like α,α-[1,1'-D2]Trehalose into a biological system, researchers can track its absorption, distribution, and breakdown through metabolic pathways using techniques like mass spectrometry. musechem.com This allows for precise mapping of metabolic fluxes and a deeper understanding of how molecules are processed under various physiological conditions. Deuterium labeling is also used to determine protein conformations through hydrogen/deuterium exchange studies. acs.org

One of the most powerful applications of deuterium labeling is in neutron scattering techniques. nih.govill.eu Neutrons interact differently with the nuclei of hydrogen and deuterium. ornl.gov Hydrogen has a large, incoherent scattering cross-section, which produces a strong but diffuse signal, while deuterium has a coherent scattering cross-section. nih.gov This significant difference allows researchers to use "contrast variation." ornl.gov

By selectively deuterating a specific molecule or a part of a larger molecular complex, scientists can make that component "visible" or "invisible" to the neutron beam relative to its hydrogen-containing surroundings. nih.govberstructuralbioportal.org For instance, in a study of a protein-sugar complex, deuterating the sugar (as with α,α-[1,1'-D2]Trehalose) allows its specific location and conformation within the complex to be determined with high precision using Small-Angle Neutron Scattering (SANS). nih.govornl.gov This method is invaluable for elucidating the structure and dynamics of complex biological assemblies without altering their native structure. nih.govill.euberstructuralbioportal.org

Table 2: Mentioned Chemical Compounds

Compound Name
α,α-[1,1'-D2]Trehalose
α,α-trehalose
Glucose
Deuterium
Trehalose-6,6'-dimycolate (Cord factor)
UDP-glucose
Trehalose-6-phosphate (B3052756)
Maltose (B56501)
Sucrose (B13894)
Mycolic acid
Deuterium oxide
Cellulose
Hemicellulose

Utility in Tracing Metabolic Pathways and Enzymatic Reactions

The primary application of α,α-[1,1'-D2]Trehalose is as a metabolic tracer to investigate the intricacies of carbohydrate metabolism across various organisms. By introducing this labeled compound into a biological system, researchers can follow its uptake, breakdown, and incorporation into other molecules, thereby mapping metabolic fluxes and identifying key enzymatic steps.

A significant area of insight provided by α,α-[1,1'-D2]Trehalose is in the study of enzymatic reaction mechanisms, particularly for enzymes like trehalase, which hydrolyzes trehalose into two glucose molecules. oup.comnih.gov The substitution of hydrogen with deuterium at the anomeric carbon, the site of enzymatic cleavage, can influence the rate of the reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides profound insights into the transition state of the reaction and the catalytic mechanism of the enzyme.

A notable study on European honeybee trehalase utilized α,α-[1,1'-D2]Trehalose to determine the α-secondary deuterium kinetic isotope effect (α-SDKIE). The researchers measured the rate of hydrolysis for both the standard trehalose (kH) and the deuterated trehalose (kD). oup.comnih.gov The observed kH/kD value was significantly greater than one, which is indicative of a change in the hybridization of the anomeric carbon during the rate-determining step of the reaction. oup.comtandfonline.com This finding strongly supports a catalytic mechanism that proceeds through an oxocarbenium ion intermediate, a positively charged species where the anomeric carbon is sp2-hybridized. nih.govtandfonline.com This level of mechanistic detail is crucial for understanding enzyme function and for the potential design of specific inhibitors.

Interactive Data Table: Kinetic Isotope Effect in Trehalase Hydrolysis

CompoundEnzyme SourceMeasured EffectkH/kD ValueImplied Catalytic MechanismReference
α,α-[1,1'-D2]TrehaloseEuropean Honeybee Trehalaseα-Secondary Deuterium Kinetic Isotope Effect (α-SDKIE)1.53Oxocarbenium ion intermediate oup.com, nih.gov

Overview of α,α-[1,1'-D2]Trehalose as a Research Tool

Beyond its specific use in elucidating enzymatic mechanisms, α,α-[1,1'-D2]Trehalose is a versatile research tool with broader applications in the life sciences. Its role extends to various fields where the tracking and stabilization of biological molecules are essential.

As a stable isotope-labeled compound, it offers a safer alternative to radioactive tracers like ¹⁴C-labeled trehalose, as it does not pose radiation hazards and does not require specialized facilities for handling radioactive waste. This makes it more accessible for a wider range of research laboratories.

In the field of proteomics , α,α-[1,1'-D2]Trehalose is used to stabilize proteins and protect their integrity during analytical procedures. It helps in preserving the native structure and function of proteins during mass spectrometry analysis, leading to more accurate detection and quantification, especially in complex biological samples.

Furthermore, in cell stress studies , this deuterated trehalose is employed to investigate cellular responses to environmental stressors such as dehydration, heat, and oxidative stress. The protective properties of trehalose are well-documented, and by using the labeled form, scientists can gain a deeper understanding of the mechanisms of cellular resilience and survival under adverse conditions.

The compound also finds utility in cryopreservation , where it helps to protect cells, tissues, and other biological samples from damage during freezing and thawing cycles. Its ability to inhibit ice crystal formation helps to maintain the viability and integrity of preserved samples for future research and biobanking.

Properties

Molecular Formula

C₁₂D₂H₂₀O₁₁

Molecular Weight

344.31

Synonyms

1-O-α-D-[1-D]Glucopyranosyl-α-D-[1-D]glucopyranoside; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of α,α 1,1 D2 Trehalose

Chemical Synthesis Approaches for Site-Specific Deuteration

The chemical synthesis of trehalose (B1683222) and its analogues, particularly with site-specific modifications like deuteration, presents considerable challenges. nih.govgoogle.com The primary difficulties arise from the C₂-symmetric structure of trehalose and the α,α-1,1-glycosidic bond that links the two glucose units. nih.govnih.gov

Traditional chemical synthesis approaches for creating trehalose analogues often involve two main strategies: the regioselective functionalization of natural trehalose or the chemical glycosylation of two separate monosaccharide building blocks. researchgate.net The first approach requires laborious protection and deprotection steps to differentiate between the chemically similar hydroxyl groups, which is often lengthy and results in low yields. google.comgoogle.com The second approach, forming the α,α-1,1-glycosidic bond, is notoriously difficult to achieve with high stereoselectivity. nih.govresearchgate.net The 1,2-cis nature of this linkage prevents the use of common neighboring-group participation strategies that are effective for forming 1,2-trans linkages. nih.gov

While methods for the chemical synthesis of trehalose have been reported, such as the one by Lemieux in 1954 involving the reaction of 2,3,4,5-tetra-O-acetyl-D-glucose with 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose, these often suffer from low yields and a lack of stereoselectivity, making them less practical for large-scale production. researchgate.net The synthesis of specifically deuterated compounds like α,α-[1,1'-D2]Trehalose would require the development of highly specialized and complex multi-step procedures to introduce the deuterium (B1214612) at the desired anomeric positions. nih.gov

Chemoenzymatic and Enzymatic Synthesis Routes

To circumvent the challenges of purely chemical synthesis, chemoenzymatic and enzymatic methods have emerged as powerful and efficient alternatives for producing trehalose and its analogues. nih.govrsc.org These methods leverage the high regio- and stereoselectivity of enzymes to construct the challenging α,α-1,1-glycosidic bond under mild conditions, often without the need for protecting groups. google.comgoogle.com

A key enzyme in this approach is trehalose synthase (TreT), particularly the thermostable variant from the hyperthermophile Thermoproteus tenax. nih.govmaine.edu This enzyme catalyzes the single-step synthesis of trehalose from glucose and uridine (B1682114) diphosphate (B83284) glucose (UDP-Glc). jove.com The substrate tolerance of TreT allows for the use of modified glucose analogues to produce a variety of trehalose analogues. nih.govmaine.edu For the synthesis of α,α-[1,1'-D2]Trehalose, a plausible enzymatic route would involve the use of [1-D]glucose as a substrate in a TreT-catalyzed reaction with UDP-Glc.

The advantages of chemoenzymatic synthesis include:

High Stereoselectivity: Enzymes ensure the formation of the correct α,α-1,1-glycosidic linkage. nih.gov

High Yield: Reactions can proceed to high or even quantitative conversion. jove.com

Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous media under mild temperature and pH conditions. google.com

Reduced Purification Steps: The high selectivity of the enzyme minimizes the formation of byproducts, simplifying purification. jove.com

Another enzymatic approach involves the use of trehalose phosphorylase (TreP), although this system can be complicated by the reversibility of the reaction, which can lead to degradation of the product. jove.com The unidirectional nature of the T. tenax TreT enzyme makes it a more practical choice for the synthesis of trehalose analogues. jove.com

Isotopic Exchange Procedures for Deuterium Incorporation

Isotopic exchange represents another viable method for the incorporation of deuterium into trehalose. nih.gov Hydrogen-deuterium exchange (HDX) reactions, catalyzed by transition metals, provide a direct route to substitute hydrogen atoms with deuterium. scispace.com

A notable method for deuterating carbohydrates is the use of a ruthenium-on-carbon (Ru/C) catalyst in the presence of deuterium oxide (D₂O) and hydrogen gas. rsc.org This one-step procedure has been successfully applied to the deuteration of trehalose. nih.gov A typical procedure involves dissolving trehalose in D₂O, adding the Ru/C catalyst, and heating the mixture under a hydrogen atmosphere for an extended period. rsc.org The catalyst is then removed by filtration, and the deuterated trehalose is recovered by lyophilization. rsc.org

While this method is effective for general deuteration, achieving site-specific deuteration at the C1 and C1' positions to produce α,α-[1,1'-D2]Trehalose exclusively through this method can be challenging, as exchange can also occur at other positions, particularly those adjacent to hydroxyl groups. rsc.orgmdpi.com The selectivity of the exchange is influenced by factors such as the catalyst, temperature, and reaction time. scispace.com

Characterization of Isotopic Purity and Regioselectivity

The successful synthesis of α,α-[1,1'-D2]Trehalose requires rigorous characterization to confirm the isotopic purity and the precise location of the deuterium atoms (regioselectivity). The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orglu.se

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass shift resulting from deuterium incorporation. rsc.org The molecular weight of α,α-[1,1'-D2]Trehalose is 344.31 g/mol , which is a mass shift of M+2 compared to the unlabeled α,α-trehalose (342.30 g/mol ). sigmaaldrich.comnih.gov This allows for the confirmation of the incorporation of two deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is a powerful tool for determining the regioselectivity of deuteration. The substitution of a proton with a deuteron (B1233211) at a specific position results in the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum. rsc.org For α,α-[1,1'-D2]Trehalose, the signal corresponding to the anomeric protons (H1 and H1'), which typically appears around 5.18 ppm in D₂O, would be absent. rsc.orgnih.gov

¹³C NMR: Carbon-13 NMR can also provide evidence of deuteration. The carbon atom bonded to deuterium will show a characteristic multiplet in the ¹³C spectrum due to C-D coupling, and its chemical shift will be slightly altered. nih.gov

The combination of these techniques provides a comprehensive analysis of the synthesized molecule, ensuring both the correct level of isotopic enrichment and the specific placement of the deuterium labels at the anomeric carbons.

Table 1: Specifications of α,α-[1,1'-D2]Trehalose

Property Value Source
Synonyms α-D-Glucopyranosyl-1-d-α-D-glucopyranoside-1-d, D-Trehalose-1,1′-d₂ sigmaaldrich.com
Molecular Formula C₁₂D₂H₂₀O₁₁ sigmaaldrich.com
Molecular Weight 344.31 sigmaaldrich.com
Isotopic Purity 98 atom % D sigmaaldrich.comsigmaaldrich.com
Chemical Purity 97% (CP) sigmaaldrich.comsigmaaldrich.com
Form Solid sigmaaldrich.comsigmaaldrich.com

| Mass Shift | M+2 | sigmaaldrich.comsigmaaldrich.com |

Table 2: Analytical Techniques for Characterization

Technique Purpose Expected Result for α,α-[1,1'-D2]Trehalose
Mass Spectrometry (MS) Confirms the number of incorporated deuterium atoms. Detection of a molecular ion peak corresponding to a mass of ~344.31 (M+2). sigmaaldrich.com
¹H NMR Spectroscopy Determines the location of deuterium by observing the absence of proton signals. Disappearance of the signal for the anomeric protons (H1, H1') at ~5.18 ppm. rsc.orgnih.gov

| ¹³C NMR Spectroscopy | Confirms the location of deuterium through C-D coupling and chemical shift changes. | Altered signal for the anomeric carbons (C1, C1') around 95.98 ppm. nih.govnih.gov |

Advanced Analytical and Spectroscopic Applications Utilizing α,α 1,1 D2 Trehalose

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the structure and dynamics of molecules in solution and the solid state. The use of isotopically labeled compounds like α,α-[1,1'-D2]Trehalose enhances the capabilities of NMR methods.

Elucidation of Molecular Conformation and Dynamics

NMR spectroscopy is highly sensitive to the local chemical environment and the conformation of molecules. By analyzing NMR parameters such as chemical shifts, coupling constants, and relaxation times, detailed insights into the three-dimensional structure and flexibility of trehalose (B1683222) can be obtained.

Computational methods, such as Density Functional Theory (DFT), are often combined with experimental NMR data to refine molecular structures. For disaccharides, Karplus-like equations can be parameterized using DFT to relate measured trans-O-glycosidic J-couplings to the ϕ and ψ torsion angles that define the linkage conformation. acs.org Studies on analogous disaccharides have demonstrated that a set of six trans-O-glycosidic J-couplings (²J(sub)COC(/sub), ³J(sub)COCH(/sub), and ³J(sub)COCC(/sub)) can be measured from selectively ¹³C-enriched samples to model the ϕ and ψ angles. acs.org This approach allows for a detailed description of the conformational preferences of the glycosidic bond in solution.

NMR relaxation studies in D₂O provide information on molecular dynamics. ku.dk For instance, the temperature dependence of relaxation times can reveal changes in the rotational correlation times of both the trehalose molecule and its hydration water, offering a window into its dynamic behavior. ku.dk

Investigation of Intermolecular Interactions

Understanding how trehalose interacts with other molecules, such as proteins, membranes, and other sugars, is key to understanding its bioprotective functions. Deuterium (B1214612) labeling is advantageous in simplifying complex ¹H NMR spectra, which is crucial when studying intermolecular interactions in crowded environments.

Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to study the interactions between different molecules in solution. mdpi.com In ternary mixtures of trehalose, lactose (B1674315), and water, DOSY experiments have shown that the two sugars have the same rate of diffusion, suggesting a significant interaction and the formation of co-diffusing entities. mdpi.com Further information on hydrogen bonding interactions can be derived from the chemical shifts and temperature coefficients of hydroxyl protons in mixed sugar solutions. mdpi.com The presence of trehalose has been shown to affect the hydrogen bond network of other sugars like lactose. mdpi.com

The interaction of trehalose with biomolecules is often explained by its effect on the dynamics of surrounding water molecules. Computational studies suggest that trehalose functions as a "dynamic reducer" for solvent water molecules due to its conformational rigidity and anisotropic hydration. researchgate.net This leads to the formation of stable, long-lived hydrogen bonds with water, a feature that distinguishes it from many other disaccharides. researchgate.net

Table 1: NMR Studies on Trehalose Interactions and Dynamics

NMR TechniqueSystem StudiedKey FindingsReference
Diffusion-Ordered Spectroscopy (DOSY)Ternary mixture of trehalose, lactose, and waterTrehalose and lactose exhibit the same diffusion rate, indicating strong interaction. mdpi.com
¹H NMR of Hydroxy ProtonsTrehalose and lactose in water/acetone-d₆Trehalose alters the hydrogen bonding interactions of lactose. mdpi.com
NMR RelaxationTrehalose in D₂OProvides data on the rotational correlation times of trehalose and its hydration water. ku.dk
J-Coupling Analysis & DFTAnalogous disaccharidesRelates trans-glycosidic J-couplings to ϕ and ψ torsion angles, defining the linkage conformation. acs.org

Solid-State NMR for Complex Biological Systems

Solid-state NMR (ssNMR) is an indispensable tool for studying the structure and dynamics of molecules in non-crystalline or immobile states, such as in glassy matrices or when bound to membranes. nih.gov It provides atomic-level information where diffraction methods are not applicable.

ssNMR has been used to characterize the molecular conformations of trehalose in its glassy state. nih.gov By combining ¹³C ssNMR experiments with quantum mechanical calculations, it is possible to construct a distribution map of the glycosidic torsion angles, revealing the sources of structural disorder in amorphous trehalose. nih.gov This information is crucial for understanding how trehalose interacts with and stabilizes lipid membranes. nih.gov

Furthermore, ²H and ³¹P ssNMR have been employed to study the interactions between trehalose and phospholipid membranes, such as those made of 1,2-dipalmitoyl-sn-phosphatidylcholine (DPPC). nih.gov In these studies, while the lipid was deuterated rather than the trehalose, the results showed that in dry mixtures with trehalose, the lipid acyl chains become highly disordered above the phase transition temperature. nih.gov This indicates that trehalose helps maintain a fluid, liquid-crystalline-like phase in dry membranes, which is believed to be the mechanism for preserving membrane integrity during dehydration. nih.gov

Neutron Scattering and Diffraction Studies

Neutron scattering techniques are uniquely sensitive to the positions and motions of atomic nuclei, especially hydrogen and its isotope deuterium. The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes isotopic substitution a powerful strategy for highlighting or masking specific components in a complex system.

Contrast Matching Techniques for Structural Elucidation

In neutron scattering, the "contrast" of a component is determined by its scattering length density relative to the surrounding medium. By strategically using deuterated molecules, the scattering from a particular component can be made to match that of the solvent, effectively rendering it "invisible" to the neutrons. This allows the scattering from the remaining components to be studied without interference.

This technique is widely used in studies of biological macromolecules. For instance, to study the structure and dynamics of a protein within a trehalose/water matrix, researchers use deuterated trehalose (like α,α-[1,1'-D2]Trehalose) and heavy water (D₂O). d-nb.info This approach minimizes the scattering contributions from the trehalose and water, thereby singling out the scattering signal from the non-exchangeable hydrogen atoms of the protonated protein. d-nb.info Similarly, the inverse contrast matching method, using deuterated sugars, has been used to directly determine the density of the hydration shell around proteins. spring8.or.jp Neutron total scattering experiments on trehalose in solutions containing deuterated water and other deuterated solutes have been used to determine the three-dimensional atomic structures and hydration shells around the sugar. mdpi.com

Quasi-Elastic Neutron Scattering (QENS) for Dynamics of Hydration Layers

Quasi-elastic neutron scattering (QENS) is a high-resolution technique that measures the small energy transfers that occur when neutrons scatter from diffusing atoms, providing detailed information about the geometry and timescale of molecular motions.

QENS studies have been instrumental in characterizing the dynamics of water and trehalose itself. To separate the diffusive dynamics of water from that of the sugar, experiments are often performed on partially deuterated disaccharides in D₂O. nih.govresearchgate.net The results from such experiments show that trehalose significantly slows down the translational dynamics of adjacent water molecules compared to bulk water, a property that is more pronounced for trehalose than for other disaccharides like sucrose (B13894) or maltose (B56501). ku.dknih.gov This retardation of water dynamics is considered a key factor in trehalose's effectiveness as a bioprotectant. nih.gov

In studies of proteins embedded in a trehalose/D₂O environment, QENS measurements focusing on the protein's hydrogen atoms have revealed that trehalose decreases the internal protein dynamics, as evidenced by a reduced diffusion coefficient of the protein's hydrogen atoms. d-nb.info

Table 2: Neutron Scattering Studies Utilizing Deuterated Trehalose

TechniqueSample CompositionPurposeKey FindingsReference
Elastic & Quasielastic Neutron ScatteringProtonated C-phycocyanin (protein) in deuterated trehalose/D₂OContrast matching to isolate protein dynamics.Trehalose reduces the internal dynamics and mean square displacements of the protein. d-nb.info
High-Resolution QENSPartially deuterated trehalose in D₂OSeparate solute dynamics from solvent dynamics.Trehalose has a marked effect on slowing the diffusive dynamics of hydration water. nih.gov
QENSTrehalose in D₂O confined in silica (B1680970) gelAccentuate scattering from trehalose to study its diffusion under confinement.Confinement on an 18 nm length scale had no significant effect on the translational diffusion of trehalose. nih.gov
Neutron Total ScatteringHydrogenated trehalose in deuterated water/NaOH/ureaContrast variation to determine the atomic structure of trehalose hydration shells.Revealed a layered hydration shell with cations directly interacting with the glucose rings. mdpi.com

Raman and Infrared Spectroscopy

Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy are invaluable for investigating molecular structure and dynamics. uni-siegen.de Isotopic substitution, particularly deuteration, is a key strategy to isolate and identify specific vibrational modes within a complex spectrum.

Raman and IR spectra are sensitive to the mass of the atoms involved in a vibration. The substitution of a hydrogen atom (¹H) with a deuterium atom (²H) at the anomeric carbon (C1) of each glucose unit in α,α-[1,1'-D2]Trehalose significantly alters the frequency of the C-H stretching and bending vibrations associated with that position. This C-D bond vibration will appear at a lower frequency compared to the C-H vibration, a predictable shift that effectively "tags" this specific location in the molecule.

This isotopic labeling allows researchers to probe the local environment and interactions at the anomeric carbons. For example, changes in the position and shape of the C-D vibrational band can provide information about the strength and dynamics of hydrogen bonding between the trehalose molecule and surrounding water molecules or other solutes. nih.govnih.govacs.org By observing the C-D modes specifically, one can disentangle the complex vibrational spectra of concentrated sugar solutions and gain a clearer picture of the hydrogen-bonding network that trehalose helps to organize, a key aspect of its bioprotective function. nih.govnih.gov Studies on other deuterated polyols, such as sorbitol, have successfully used this approach to investigate the structure of hydrogen-bond networks in supercooled solutions. uva.nl

Table 1: Representative Raman Bands for Trehalose Analysis

Wavenumber (cm⁻¹)Vibrational AssignmentSignificance in Structural Analysis
~2910C-H StretchingGeneral indicator of organic matter, including trehalose. nih.gov
1500-1700Amide I and II (in proteins)Used to monitor protein conformational changes in the presence of trehalose. nih.govresearchgate.net
840-860C-O-C Skeletal & C-C Stretching (Saccharides)Distinct and sharp peaks characteristic of saccharides like trehalose. nih.gov
400-1800Fingerprint RegionContains a complex pattern of vibrations unique to the molecule's structure. nih.gov

When studying protein-trehalose systems, vibrational spectroscopy can reveal how the sugar affects the protein's hydration shell and structure. nih.govnih.gov The presence of α,α-[1,1'-D2]Trehalose allows for the precise monitoring of the sugar's interactions without spectral interference from the protein's own C-H bonds in the same frequency region.

By tracking the C-D vibrational modes of α,α-[1,1'-D2]Trehalose and the amide bands of the protein simultaneously, researchers can build a detailed model of protein-solvent interactions. nih.govnih.gov For example, shifts in the amide I band of a protein can indicate changes in its secondary structure (e.g., α-helix to β-sheet conversion) upon dehydration or thermal stress. nih.gov The concurrent analysis of the C-D bands from the deuterated trehalose can clarify whether the sugar is directly hydrogen-bonding to the protein surface or altering the dynamics of the surrounding water, which in turn stabilizes the protein. nih.govnih.gov This method helps to distinguish between different proposed mechanisms of protein stabilization by trehalose, such as the "water replacement" hypothesis versus the "preferential exclusion" model. nih.gov

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. Isotopic labeling is a cornerstone of many advanced MS applications, from metabolic studies to structural biology.

Stable isotope-labeled compounds are extensively used as tracers in metabolic flux analysis (MFA) to map the flow of atoms through metabolic pathways. nih.govresearchgate.netchromservis.eu While ¹³C-labeling is most common, deuterium labeling can also be employed. nih.govplos.org In a typical in vitro experiment with a non-human cell culture (e.g., yeast like Pichia pastoris or insect cells), α,α-[1,1'-D2]Trehalose can be introduced as a carbon source or a metabolic probe. nih.govbiorxiv.org

As the cells metabolize the deuterated trehalose, the deuterium atoms are incorporated into downstream metabolites. By using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can track the appearance of the deuterium label in various compounds. nih.govnih.gov The α,α-[1,1'-D2]Trehalose molecule has a mass that is two daltons higher (M+2) than its unlabeled counterpart. This mass difference allows for its clear detection and the quantification of its fragments and downstream products. nih.gov This approach enables the unambiguous determination of carbon flux from trehalose into different metabolic pathways, such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway, providing quantitative insights into cellular metabolism under specific conditions. nih.govbiorxiv.org

Table 2: Isotopologue Mass Shifts in MS-based Metabolic Tracing

CompoundIsotopic LabelMass Shift (vs. Unlabeled)Application in MS Analysis
α,α-[1,1'-D2]Trehalose²H (Deuterium)M+2Tracer for metabolic flux analysis; deuterium incorporation is tracked in metabolites. nih.govchromservis.eu
¹³C₆-Glucose¹³CM+6Common tracer in ¹³C-MFA to follow the path of glucose carbons through metabolic networks. nih.govplos.org
¹³C₁₂-Trehalose¹³CM+12Used to trace the complete carbon backbone of trehalose in metabolic studies. biorxiv.org

Mass spectrometry, particularly when coupled with techniques like ion mobility spectrometry (IMS-MS), is a powerful tool for characterizing the structure of biomolecules and their non-covalent complexes. fiu.edu When a protein or other biomolecule binds to trehalose, MS can be used to determine the stoichiometry of the resulting complex.

The use of α,α-[1,1'-D2]Trehalose provides a distinct advantage in these studies. The M+2 mass shift serves as an unambiguous signature, confirming that the detected complex indeed contains trehalose and not some other molecule of a similar mass. nih.govresearchgate.net This is particularly useful in complex biological mixtures. By measuring the mass of the intact protein-ligand complex, researchers can determine how many molecules of trehalose are bound to the protein. This information is critical for understanding the structural basis of trehalose's interaction with and stabilization of biomolecules. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying materials with unpaired electrons. acs.org The use of isotopically labeled compounds, particularly deuterated ones like α,α-[1,1'-D2]Trehalose, significantly enhances the capabilities of advanced EPR techniques. Deuterium substitution is advantageous because the magnetic moment of the deuteron (B1233211) is smaller than that of the proton, which leads to a narrowing of spectral lines and improved resolution. scispace.com This allows for more precise measurements of electron-spin relaxation times and the probing of subtle interactions within complex systems. scispace.comrcsi.science

The unique bioprotective properties of trehalose are intimately linked to its interaction with water and its ability to structure water molecules in the solvation layers of biomolecules. EPR spectroscopy, especially when combined with deuterium labeling, provides a sensitive method for investigating these local water environments.

In studies using spin-labeled probes embedded in a trehalose glass, the exchange of water between the sugar matrix and a protein's surface can be traced using isotope-labeled water, such as deuterium oxide (D₂O). rsc.org Techniques like Electron-Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) can detect the hyperfine and quadrupole interactions between the electron spin of the probe and nearby deuterium nuclei from D₂O. rsc.orgresearchgate.net This allows for the differentiation between water molecules directly hydrogen-bonded to the probe and more distant, bulk water molecules. rsc.org

Experiments on bacterial photosynthetic reaction centers embedded in a trehalose glass have demonstrated that deuterium signals can be observed after equilibration with D₂O vapor. rsc.org These signals provide quantitative information about the hydration levels and the accessibility of water to specific sites on the protein surface. rsc.orgresearchgate.net While these studies often involve deuterating the solvent (D₂O), the principle relies on the magnetic interactions with deuterium, which is analogous to using a deuterated matrix like α,α-[1,1'-D2]Trehalose. Using deuterated trehalose can help to minimize interfering signals from the matrix itself, sharpening the spectral lines and allowing for a clearer interpretation of the water dynamics at the biomolecule's surface. scispace.com This approach helps validate the "anchorage hypothesis," which posits that trehalose stabilizes proteins by selectively altering the first solvation shell and the associated hydrogen-bonding network upon dehydration. rsc.orgresearchgate.net

Table 1: EPR/ENDOR Findings on Water Environments in Trehalose Systems

TechniqueSystem StudiedKey FindingReference
Mims ENDORSpin-labeled bacterial reaction centers (bRCs) in trehalose glass with D₂OAfter equilibration, both distant and hydrogen-bonded deuterium signals were detected, allowing for the study of water exchange dynamics. rsc.org
High-Field EPRParamagnetic reporter groups in dehydrated trehalose matrices with D₂O/H₂¹⁷OIsotope labeling with D₂O and H₂¹⁷O enables quantitative conclusions about local and bulk water, differentiating their roles in the matrix. researchgate.net
EPRGamma-irradiated single crystals of partially deuterated trehalose dihydratePartial substitution of exchangeable hydrogens with deuterium resulted in a sharpening of the EPR spectral lines. scispace.com

The stability and dynamics of large macromolecular assemblies, such as protein complexes and nucleic acids, are crucial for their biological function. Trehalose is widely used as a vitrifying agent to immobilize these assemblies for structural studies at physiological temperatures. EPR techniques, particularly pulsed dipolar EPR spectroscopy (like DEER or PELDOR), can measure nanometer-scale distances between spin labels attached to macromolecules, providing structural restraints.

The effectiveness of these measurements depends heavily on the electron spin relaxation times, especially the phase memory time (Tₘ). rcsi.science A longer Tₘ allows for the measurement of longer distances and improves the signal-to-noise ratio. It has been shown that the choice of vitrifying matrix is critical. Using a deuterated matrix, such as one prepared from α,α-[1,1'-D2]Trehalose, can significantly increase the Tₘ of the embedded spin labels by reducing the magnetic noise from surrounding protons. rcsi.science

Research on triarylmethyl (TAM) radicals, a type of spin label, in glassy trehalose has demonstrated the benefit of deuteration. rcsi.science The study compared the relaxation times of different TAM radicals in both protonated and deuterated trehalose, showing that the deuterated environment is preferable for pulse dipolar EPR experiments at room temperature. rcsi.science This makes α,α-[1,1'-D2]Trehalose a superior matrix material for high-precision structural studies of macromolecular assemblies like DNA and protein complexes. rcsi.science Furthermore, EPR has been used to monitor changes in the fluidity of cellular membranes, a complex macromolecular assembly, showing that trehalose can interact with and stabilize the membrane structure against stress. nih.gov

Table 2: Impact of Deuteration on EPR Studies of Macromolecules in Trehalose

Macromolecule/SystemEPR Parameter MeasuredEffect of Deuteration (Trehalose or Spin Label)SignificanceReference
Spin-labeled DNAPhase Memory Time (Tₘ)Deuteration of the spin label and/or the trehalose matrix leads to a longer Tₘ at room temperature.Enables more precise and longer-range distance measurements for structural biology. rcsi.science
HepG2 Cell MembranesMembrane FluidityTrehalose counteracts changes in membrane fluidity induced by palmitate, indicating a stabilizing interaction with the macromolecular assembly.Demonstrates the application of EPR in probing the biophysical effects of trehalose on complex assemblies. nih.gov

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. For non-crystalline materials like aqueous solutions, XRD, often combined with neutron diffraction, can reveal information about the average local structure.

Understanding the bioprotective effect of trehalose requires a detailed picture of its interactions with water and the biomolecules it stabilizes. While XRD provides information on electron density distribution, determining the precise location of hydrogen atoms is challenging. This is where combining XRD with neutron diffraction and deuterium labeling becomes exceptionally powerful. Neutron diffraction is highly sensitive to the location of deuterium nuclei.

Studies combining XRD and neutron diffraction on aqueous solutions of trehalose have utilized fully deuterated trehalose to enhance the accuracy of the structural models. core.ac.ukacs.org This dual-technique approach, refined using Empirical Potential Structure Refinement (EPSR) modeling, provides a more complete picture of the solution structure. acs.orgrsc.org The results from these studies indicate that trehalose perturbs the surrounding water structure and that trehalose molecules tend to avoid direct interaction with each other, preferring to form multiple weak hydrogen bonds with water. core.ac.uk

When studying protein stabilization, these methods have shown that trehalose is preferentially excluded from the protein's surface, which remains hydrated by water. rsc.org This effect is more pronounced for trehalose compared to other sugars like sucrose, which may contribute to its superior stabilizing properties. rsc.org Furthermore, detailed XRD and neutron diffraction analysis of trehalose dihydrate crystals has revealed that the electron cloud of hydrogen atoms participating in hydrogen bonds is spread out, suggesting a loose connection between water and trehalose molecules that may be key to its function. researchgate.net The use of α,α-[1,1'-D2]Trehalose in such experiments is crucial for precisely mapping the hydrogen (deuterium) bonding network that underpins its ability to stabilize biological systems. researchgate.net

Table 3: X-ray and Neutron Diffraction Studies of Trehalose Systems

System StudiedTechniques UsedKey Finding Regarding StructureRole of DeuterationReference
Aqueous Trehalose SolutionNeutron & X-ray Diffraction with EPSR ModelingTrehalose perturbs the water structure and avoids self-aggregation, forming multiple hydrogen bonds with water.Use of deuterated trehalose and D₂O was essential for generating accurate structural models from diffraction data. core.ac.ukacs.org
Myoglobin in Aqueous Trehalose SolutionNeutron & X-ray Diffraction with EPSR ModelingTrehalose is more excluded from the protein surface than sucrose, leading to preferential hydration of the protein.The EPSR model was refined using data from deuterated components to accurately compare the two sugar systems. rsc.org
α,α-Trehalose Dihydrate CrystalNeutron & X-ray DiffractionRevealed a loose hydrogen bond connection between water and trehalose molecules, potentially related to its protective function.Neutron diffraction allowed for the direct and accurate observation of hydrogen/deuterium nuclear positions. researchgate.net

Mechanistic Investigations and Functional Studies Employing α,α 1,1 D2 Trehalose

Protein Stabilization and Bioprotection Mechanisms

Trehalose (B1683222) is a disaccharide produced by a wide range of organisms to protect cellular components against various environmental stresses. nih.gov The use of its deuterated form, α,α-[1,1'-D2]Trehalose, has been instrumental in clarifying the dynamics of these protective effects at a molecular level.

Trehalose is highly effective at stabilizing proteins and preventing denaturation caused by stressors such as high temperatures. nih.govnih.gov In vitro studies have demonstrated that trehalose helps maintain proteins in their native, functional state during heat shock. mit.edu This biopreservative action is attributed to its ability to prevent the irreversible unfolding and degradation of proteins under stress. nih.govkinampark.com The unique α,α-1,1-glycosidic bond in trehalose makes it less susceptible to hydrolysis compared to other sugars like sucrose (B13894), enhancing its stability and protective capacity, particularly in low-water conditions such as those encountered during freeze-drying. nih.gov Research has shown that trehalose can slow the rate of protein aggregation for aggregation-prone proteins, thereby preserving cellular integrity. nih.govkinampark.com

The primary mechanism by which trehalose stabilizes proteins in solution is known as "preferential exclusion". nih.gov According to this model, trehalose is preferentially excluded from the surface of the protein, leading to an increase in the protein's "preferential hydration". nih.gov This phenomenon is entropically unfavorable, as it requires the creation of a larger solvent-exposed surface area. nih.gov Consequently, the protein's compact, folded native state, which has a smaller surface area than its unfolded state, becomes thermodynamically more stable. nih.gov

Studies utilizing deuterated trehalose and ¹⁷O-enriched water have provided direct evidence for these hydration dynamics. researchgate.netnih.govlu.se These experiments allow for the measurement of the rotational dynamics of both trehalose and water molecules. nih.govlu.se Findings indicate that the perturbation of water rotation by trehalose is modest; for the approximately 47 water molecules that constitute the first hydration layer around a trehalose molecule, their average rotation is slowed by a factor of only 1.6 at 298 K. researchgate.netnih.gov This supports the model that trehalose modifies the solvent's structure and dynamics, indirectly stabilizing the protein by making denaturation thermodynamically costly. researchgate.netlu.se

Beyond stabilizing the native state, trehalose also directly influences protein aggregation pathways. It has been shown to suppress the aggregation of already-denatured proteins in vitro. nih.govmit.edu Instead of allowing denatured proteins to form large, insoluble aggregates, trehalose maintains them in a partially-folded, soluble state. nih.govmit.edu From this state, proteins can be reactivated and correctly refolded, often with the assistance of molecular chaperones. nih.gov

The effectiveness of trehalose in preventing aggregation has been compared to other common osmolytes. In studies using denatured rhodanese, trehalose was found to be among the most effective solutes at suppressing aggregation. mit.edu However, this effect can be modulated by other factors in the solution; for instance, increasing ionic strength with NaCl has been shown to counteract the ability of trehalose to inhibit the fibrillation of proteins like lysozyme (B549824) and insulin. nih.gov

Table 1: Comparative Efficacy of Solutes on Suppressing Aggregation of Denatured Rhodanese (in vitro)
Solute (at 0.5 M)Effect on Aggregation SuppressionReference
TrehaloseHigh mit.edu
SucroseHigh (similar to trehalose) mit.edu
Maltose (B56501)High (similar to trehalose) mit.edu
GlucoseModerate mit.edu
SorbitolModerate mit.edu
Glycerol (B35011)Little to no effect mit.edu
ProlineLittle to no effect mit.edu

Membrane Stabilization and Interaction Dynamics

Trehalose is also recognized for its ability to protect lipid membranes, a property critical for the survival of organisms during dehydration (anhydrobiosis). nih.govnih.gov

One of the key mechanisms of membrane protection involves the modulation of the gel-to-liquid-crystalline (Lc) phase transition temperature (Tm). nih.gov During dehydration, the removal of water can cause a damaging phase transition in lipid bilayers. nih.gov Trehalose mitigates this by directly interacting with the lipid headgroups, effectively replacing water molecules. nih.gov This interaction depresses the Tm of the dry membrane, preventing it from entering the gel phase upon rehydration and thus avoiding membrane disruption. nih.gov

Conversely, in studies comparing hydrated lipid membranes to trehalose-protected lyophilized membranes, trehalose was found to significantly increase the effective phase transition temperature of the lipid headgroup region, indicating a more immobilized and stable structure. nih.gov

Table 2: Effect of Trehalose on POPC Lipid Membrane Properties
SampleEffective Phase Transition Temperature (Headgroup)31P Chemical Shift Anisotropy (CSA) at 273 KReference
Hydrated POPC (35 wt% water)~273 K30 ppm (uniaxially mobile) nih.gov
Lyophilized POPC with 20% Trehalose~323 K (~50 K higher)Rigid (motionally restricted) nih.gov

Trehalose helps maintain the integrity of cellular membranes during environmental stress such as desiccation. nih.gov Studies have shown that intracellular trehalose can preserve plasma membrane integrity in dried mammalian cells. nih.gov The protective mechanism involves trehalose forming hydrogen bonds with the lipid headgroups, which immobilizes the headgroup and glycerol backbone region of the membrane. nih.gov This stabilization occurs without significantly altering the mobility of the lipid acyl chains. nih.gov By making the membrane interface more rigid, trehalose protects it from damage and leakage induced by stressors, including the disruptive effects of amyloid peptides. nih.govarxiv.org

Molecular Mechanisms of Cryopreservation and Desiccation Protection in Biological Samples (non-human, in vitro)

Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is a non-reducing disaccharide renowned for its ability to protect biological structures against stresses like freezing and drying. nih.govnih.gov The deuterated isotopologue, α,α-[1,1'-D2]Trehalose, serves as a valuable probe in studies aimed at elucidating the precise molecular mechanisms behind this protection in non-human, in vitro systems. Its use helps in understanding the interactions between the sugar and biological molecules such as proteins and membranes during cryopreservation and desiccation. researchgate.net

Two primary hypotheses explain trehalose's protective effects: the water replacement hypothesis and the vitrification hypothesis. The water replacement hypothesis posits that trehalose molecules directly substitute for water molecules, forming hydrogen bonds with the polar head groups of lipids and the surface of proteins. This interaction helps to maintain the native conformation of macromolecules and the integrity of cellular membranes in the absence of water. Molecular dynamics simulations show that trehalose interacts directly with phospholipid bilayers through hydrogen bonds, stabilizing the membrane structure. researchgate.net

The vitrification hypothesis suggests that trehalose promotes the formation of a glassy, amorphous solid state (vitrification) upon cooling or dehydration. nih.gov This glassy matrix immobilizes cellular components, preventing the formation of damaging ice crystals during freezing and inhibiting degradative processes during desiccation. nih.gov The addition of trehalose to a solution increases its glass transition temperature (Tg), facilitating vitrification at higher, less damaging temperatures. nih.gov Studies on various cell types have demonstrated the efficacy of trehalose in cryopreservation, often in combination with other cryoprotectants, by mitigating ice crystal formation and cellular damage during freezing and thawing. harvard.edu

In desiccation tolerance, intracellular trehalose is considered essential for long-term survival in organisms like Saccharomyces cerevisiae. nih.govnih.gov It acts as a chemical chaperone, more stable and versatile than protein chaperones, protecting both cytoplasmic and membrane proteins from aggregation induced by water loss. nih.govmdpi.com The balance between trehalose synthesis before desiccation and its degradation by trehalases in the desiccated state is crucial for maintaining viability. nih.gov

Key Protective Mechanisms of Trehalose

MechanismDescriptionPrimary ApplicationSupporting Evidence
Water ReplacementTrehalose molecules form hydrogen bonds with proteins and lipids, replacing water and preserving molecular structure.Desiccation, CryopreservationMolecular dynamics simulations showing direct H-bonding with membranes. researchgate.net
VitrificationForms a glassy matrix that immobilizes and protects cellular components, preventing ice crystal formation.CryopreservationIncreases the glass transition temperature (Tg) of solutions. nih.gov
Chemical ChaperonePrevents the misfolding and aggregation of proteins during cellular stress.DesiccationMitigates aggregation of cytoplasmic and membrane proteins in yeast. nih.gov

Enzymatic Reaction Mechanisms and Kinetics

The isotopic substitution in α,α-[1,1'-D2]Trehalose makes it a powerful tool for investigating the mechanisms and kinetics of enzymes that metabolize trehalose.

Determination of Kinetic Isotope Effects in Trehalose-Modifying Enzymes

Kinetic Isotope Effects (KIEs) are measured to probe the transition state of an enzyme-catalyzed reaction. semanticscholar.org The substitution of hydrogen with deuterium (B1214612) at the anomeric carbons (C1 and C1') of trehalose can alter the reaction rate if the C-H bond is involved in the rate-determining step. Specifically, α-secondary deuterium kinetic isotope effects (α-SDKIEs) are used to study changes in hybridization at the catalytic center. nih.gov

In a study involving trehalase from the European honeybee (Apis mellifera), the hydrolysis of α,α-[1,1'-D2]Trehalose was examined. nih.gov A relatively high kH/kD value of 1.53 was observed for the α-SDKIE. nih.gov This significant normal isotope effect (kH/kD > 1) indicates a change in the geometry of the anomeric carbon from sp3 in the ground state to a more sp2-like character in the transition state. semanticscholar.orgnih.gov Such a change is characteristic of a dissociative mechanism involving an oxocarbenium ion intermediate. nih.gov

Kinetic Isotope Effect in Honeybee Trehalase

SubstrateEnzymeIsotope Effect TypeObserved kH/kD ValueMechanistic Implication
α,α-[1,1'-D2]TrehaloseHoneybee Trehalaseα-Secondary Deuterium (α-SDKIE)1.53Formation of an oxocarbenium ion intermediate (sp2-like transition state). nih.gov

Elucidation of Catalytic Pathways in Trehalose Synthase and Trehalase (non-human)

Studies using α,α-[1,1'-D2]Trehalose have been instrumental in clarifying the catalytic pathways of trehalose-metabolizing enzymes. For trehalase, an anomer-inverting glycosidase, the significant α-SDKIE observed during the hydrolysis of deuterated trehalose strongly supports a catalytic mechanism that proceeds through an oxocarbenium ion intermediate. nih.gov This finding helps to distinguish between proposed mechanisms, such as the oxocarbenium ion intermediate and nucleophilic displacement mechanisms, suggesting the former is more likely for glycosidases. nih.gov

Trehalose synthase, which converts maltose to trehalose, operates through an intramolecular isomerization reaction. nih.gov Structural studies of trehalose synthase from Deinococcus radiodurans reveal a substrate-induced closed conformation that facilitates this isomerization while minimizing the competing hydrolysis reaction. nih.gov While direct KIE studies with α,α-[1,1'-D2]Trehalose on the reverse reaction of trehalose synthase are less common, the principles derived from trehalase studies inform the understanding of the transition states in related enzymes. The synthesis of α,α-[1,1'-(2)H]trehalose can be achieved through the reverse reaction of trehalase, highlighting the reversibility of the catalytic process. nih.gov

Substrate Specificity and Enzyme-Substrate Complex Formation

The specificity of trehalose-modifying enzymes is crucial for their biological function. Trehalose phosphorylase, for instance, catalyzes the glucosyl transfer from α,α-trehalose to phosphate (B84403). nih.gov Studies on this enzyme from Schizophyllum commune show that it has a high specificity for the sugar aglycon. nih.gov The enzyme's active site has minimal affinity for trehalose in the absence of phosphate, indicating that catalysis occurs from a ternary enzyme-trehalose-phosphate complex. nih.gov

Metabolic Pathway Elucidation in Diverse Organisms (excluding human systems)

Tracing Carbon Flux in Microbial and Plant Metabolism

α,α-[1,1'-D2]Trehalose serves as an effective metabolic tracer for exploring carbohydrate metabolism and quantifying metabolic fluxes in various organisms. By introducing the deuterated trehalose and monitoring the incorporation and distribution of the deuterium label into downstream metabolites using techniques like mass spectrometry, researchers can trace the pathways of trehalose breakdown and utilization. nih.gov

In the yeast Saccharomyces cerevisiae, trehalose is a major storage carbohydrate, and its metabolism is tightly linked to the cell's energy status. nih.govnih.gov Tracing studies can distinguish the flow of carbon into trehalose from different sources, such as gluconeogenesis (a starvation-like state) or directly from glycolysis (a growth state). nih.gov This allows for a detailed dissection of carbon flux and provides insights into how microbial cells rewire their metabolism in response to environmental conditions or genetic perturbations. nih.gov For example, this approach can reveal how carbon from glucose is routed towards trehalose synthesis under conditions of phosphate limitation. nih.gov Such analyses are crucial for understanding the multifaceted roles of trehalose in microbial physiology, from being a simple carbon source to a critical stress protectant. nih.gov

Investigating Trehalose Biosynthesis and Degradation Pathways

The use of stable isotope-labeled compounds is a powerful technique for elucidating metabolic pathways, and α,α-[1,1'-D2]Trehalose serves as a key tool in the study of trehalose metabolism. As a deuterated variant of trehalose, it acts as a metabolic tracer, allowing researchers to track the flow of carbon and hydrogen atoms through the intricate network of biochemical reactions involved in the synthesis and breakdown of this important disaccharide. nih.gov By monitoring the incorporation and transformation of the deuterium label, scientists can gain detailed insights into metabolic fluxes and pathway dynamics under various physiological conditions. researchgate.net

Trehalose biosynthesis occurs through several distinct pathways across different organisms, with the Trehalose-6-Phosphate (B3052756) Synthase/Trehalose-6-Phosphate Phosphatase (TPS/TPP) pathway being the most conserved and widespread, found in bacteria, fungi, plants, and insects. nih.govnih.gov In this primary pathway, Trehalose-6-phosphate synthase (TPS) catalyzes the reaction between glucose-6-phosphate and UDP-glucose to form trehalose-6-phosphate (T6P). nih.gov Subsequently, Trehalose-6-phosphate phosphatase (TPP) dephosphorylates T6P to yield trehalose. nih.gov Other known pathways include the TreS pathway, which directly isomerizes maltose into trehalose, and the TreY/TreZ pathway found in some bacteria. nih.govmdpi.com

By introducing α,α-[1,1'-D2]Trehalose or deuterated precursors like labeled glucose into a biological system, researchers can use techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to trace the path of the isotope. nih.govmaranasgroup.com This allows for the quantitative measurement of the rate of synthesis (flux) through each competing pathway. nih.govmdpi.com For example, analyzing the isotopic enrichment in intermediates and final products can unambiguously determine the extent of carbon flux into trehalose from different metabolic routes like gluconeogenesis or glycolysis. nih.gov

Degradation of trehalose is primarily carried out by the enzyme trehalase, which hydrolyzes the α,α-1,1-glycosidic bond to release two molecules of glucose. nih.govnih.gov In organisms like Saccharomyces cerevisiae, both a cytosolic neutral trehalase (Nth1p) and a vacuolar acid trehalase (Ath1p) are involved in this process. nih.gov Using α,α-[1,1'-D2]Trehalose, investigators can follow its breakdown and the subsequent entry of the deuterated glucose moieties into central carbon metabolism, providing a clear picture of trehalose mobilization and its contribution to the cell's energy and carbon pools.

Table 1: Key Pathways in Trehalose Biosynthesis

Pathway NameKey EnzymesSubstratesProductsOrganism Types
TPS/TPP PathwayTrehalose-6-Phosphate Synthase (TPS), Trehalose-6-Phosphate Phosphatase (TPP)UDP-Glucose + Glucose-6-PhosphateTrehalose, UDP, PhosphateEubacteria, Archaea, Fungi, Plants, Insects nih.govnih.gov
TreS PathwayTrehalose Synthase (TS)MaltoseTrehaloseCertain Bacteria (e.g., Pimelobacter sp.) nih.govmdpi.com
TreY/TreZ PathwayMaltooligosyltrehalose synthase (TreY), Maltooligosyltrehalose trehalohydrolase (TreZ)Maltooligosaccharides (e.g., Starch)TrehaloseCertain Bacteria mdpi.com
TreT PathwayTrehalose Glycosyltransferring Synthase (TreT)ADP-glucose + GlucoseTrehalose, ADPHyperthermophilic Archaea (e.g., Thermococcus litoralis) nih.govmdpi.com

Understanding Stress-Induced Metabolic Adaptations

Many organisms accumulate trehalose as a protective molecule in response to a wide range of environmental stresses, including heat, cold, desiccation, and oxidative stress. murdoch.edu.aunih.govnih.gov Trehalose functions as an osmoprotectant, stabilizer of proteins and membranes, and a scavenger of reactive oxygen species. murdoch.edu.aunih.govresearchgate.net The use of α,α-[1,1'-D2]Trehalose and other stable isotope tracers is instrumental in quantifying the metabolic reprogramming that underpins these adaptive responses. researchgate.net

Under stress conditions, cells often redirect metabolic flux towards the synthesis and accumulation of protective compounds like trehalose. nih.govmdpi.com Isotope tracing experiments allow for a dynamic view of this metabolic shift. For instance, by supplying a deuterated glucose source to cells subjected to heat shock, researchers can measure the rate at which the deuterium label is incorporated into the trehalose pool. nih.gov This provides a direct measure of the increase in trehalose biosynthesis flux as a response to the stressor. Studies in Saccharomyces cerevisiae have shown a dramatic accumulation of trehalose during heat shock, which correlates with increased resistance to oxygen radicals. nih.govresearchgate.net Isotopic labeling helps to confirm that this accumulation is due to de novo synthesis rather than a blockade of degradation.

Similarly, in plants, trehalose and its precursor, trehalose-6-phosphate (T6P), are key regulators of metabolism and stress tolerance. murdoch.edu.aunih.gov While trehalose itself is often present in low concentrations, its synthesis is upregulated in response to stressors like drought and salinity. nih.govmdpi.com Using deuterated tracers, scientists can investigate how carbon is diverted from primary metabolic pathways, such as glycolysis, towards the TPS/TPP pathway to bolster the plant's stress defenses. nih.gov This metabolic flux analysis provides quantitative data on the resource allocation strategies employed by organisms to survive adverse environmental conditions. researchgate.netmdpi.com

Table 2: Trehalose Accumulation in Response to Cellular Stress

Stress TypeOrganism(s)Observed Metabolic AdaptationRole of Isotopic Labeling
Heat StressYeast (Saccharomyces cerevisiae), PlantsRapid accumulation of intracellular trehalose. nih.govmdpi.comQuantifies the increased flux of carbon from glucose into the trehalose biosynthesis pathway. nih.gov
Oxidative StressYeast, Porcine Epithelial CellsIncreased trehalose levels, which protect cellular proteins from oxidative damage. nih.govmdpi.comTraces the synthesis of trehalose used as a protective agent and scavenger of free radicals.
Drought/DesiccationPlants, Bacteria, FungiSignificant increase in trehalose concentration, acting as an osmoprotectant to maintain cell structure. mdpi.comresearchgate.netMeasures the redirection of metabolic resources toward trehalose production for survival. researchgate.net
Feast/Famine ConditionsFungi (Penicillium chrysogenum)Enhanced turnover of intracellular trehalose to balance cellular energy (ATP). mdpi.comElucidates the dynamics of futile cycling (synthesis and degradation) of trehalose under fluctuating nutrient availability. mdpi.com

Research Applications in Specific Biological Systems Excluding Human Clinical

Plant Biology and Stress Response

In the realm of plant biology, α,α-[1,1'-D2]Trehalose is a valuable tool for understanding carbon allocation, sugar signaling, and the mechanisms of stress tolerance.

While trehalose (B1683222) is present in low concentrations in most plants, its precursor, trehalose-6-phosphate (B3052756) (T6P), is a critical signaling molecule that regulates carbon allocation and sugar metabolism. hhu.denih.govnih.gov By supplying plants with α,α-[1,1'-D2]Trehalose, researchers can trace its conversion to T6P and other metabolites, thereby mapping the flow of carbon and understanding the intricate signaling networks that govern plant growth and development. uu.nl These studies are crucial for developing strategies to improve crop yield and resource partitioning.

Trehalose has been implicated in the ability of certain plants, often called "resurrection plants," to survive extreme dehydration. notulaebotanicae.rocore.ac.uknotulaebotanicae.ronih.govnih.gov It is believed to protect cellular structures and proteins from damage during water scarcity and temperature fluctuations. By applying α,α-[1,1'-D2]Trehalose to plants subjected to drought or thermal stress, scientists can investigate its uptake, distribution, and mechanism of action. notulaebotanicae.rocore.ac.uknotulaebotanicae.ronih.govnih.gov This research can provide valuable insights into the molecular mechanisms of stress tolerance, which can be applied to engineering more resilient crop varieties.

Plant ResponseResearch QuestionUtility of α,α-[1,1'-D2]TrehaloseExpected Outcome
Carbon Partitioning How is carbon allocated between growth and storage?Tracing the conversion to trehalose-6-phosphate.Understanding the regulation of sugar signaling pathways.
Drought Tolerance How does trehalose protect cells from dehydration?Monitoring its distribution and interaction with cellular components.Elucidating the molecular basis of stress resilience.
Thermal Stress What is the role of trehalose in heat and cold tolerance?Assessing its impact on protein stability and membrane integrity.Identifying mechanisms for improving crop stress tolerance.

In Vitro Biomolecular Preservation and Biobanking

The unique physicochemical properties of trehalose make it an excellent cryoprotectant and biostabilizer for a wide range of biomolecules and cells. α,α-[1,1'-D2]Trehalose can be used to study the mechanisms of this protection at a molecular level.

In the field of proteomics, maintaining the native structure of proteins during analysis is paramount. Trehalose is known to stabilize proteins, preventing denaturation and aggregation. nih.govrsc.orgnih.govresearchgate.netbohrium.com By using α,α-[1,1'-D2]Trehalose in protein preparations, researchers can use techniques like neutron scattering to probe the interactions between the deuterated sugar and the protein surface, providing a detailed picture of how it exerts its stabilizing effect.

In biobanking and cryopreservation, trehalose is used to protect cells and tissues from damage during freezing and thawing. nih.govnih.govresearchgate.netbohrium.comresearchgate.net The use of α,α-[1,1'-D2]Trehalose allows for the investigation of its localization and interaction with cellular membranes and intracellular components during the cryopreservation process. This knowledge can lead to the development of more effective preservation protocols for cells, tissues, and organs.

Application AreaResearch ObjectiveRole of α,α-[1,1'-D2]TrehalosePotential Advancement
Proteomics To understand protein stabilization mechanisms.Probing sugar-protein interactions using advanced analytical techniques.Improved methods for protein analysis and storage.
Cryopreservation To enhance cell viability after freezing.Investigating its interaction with cellular structures during freezing.Development of more effective cryopreservation protocols.
Biobanking To improve the long-term storage of biological samples.Assessing its long-term stability and protective effects.Enhanced integrity and utility of stored biological materials.

Long-Term Storage of Proteins, Nucleic Acids, and Liposomes

The stability of proteins, nucleic acids, and liposomes is critical for their use in research and various biotechnological applications. α,α-[1,1'-D2]Trehalose, like its non-deuterated form, is utilized to safeguard the structural and functional integrity of these macromolecules during long-term storage, particularly under conditions of freezing or dehydration.

Proteins: Trehalose is widely recognized as an exceptional stabilizer of proteins. Research indicates that it preserves protein structure and function during stressful conditions such as lyophilization (freeze-drying) and cryopreservation. nih.gov The stabilizing effect is attributed to several mechanisms. One prominent theory is the "preferential exclusion" model, where trehalose is largely excluded from the protein's surface, leading to a thermodynamically unfavorable state for protein unfolding, thus stabilizing the native conformation. rsc.orgchalmers.se Another significant mechanism is the "water replacement hypothesis," where during dehydration, trehalose molecules form hydrogen bonds with the protein, acting as a surrogate for the removed water and maintaining the protein's structural integrity. researchgate.net The use of α,α-[1,1'-D2]Trehalose in techniques like neutron diffraction has been instrumental in studying the structural and dynamical properties of aqueous trehalose solutions and their influence on proteins like myoglobin. rsc.org These studies have revealed that while both trehalose and sucrose (B13894) are preferentially hydrated, this effect is more pronounced for trehalose, meaning it forms fewer direct hydrogen bonds with the protein surface, leading to a less perturbed protein structure. rsc.org

Nucleic Acids: The preservation of nucleic acid integrity is crucial for genetic research and diagnostics. Studies have shown that trehalose can protect DNA from damage during storage, particularly in freeze-dried cells. In one study, the presence of trehalose was found to reduce DNA damage that progressively increases with storage duration and temperature in freeze-dried fibroblasts. nih.gov This protective effect is vital for maintaining the genetic blueprint of cells and organisms stored for extended periods.

Liposomes: Liposomes, which are vesicular structures composed of lipid bilayers, are extensively used as delivery systems in research and therapeutics. A major challenge in their application is their instability during storage. Trehalose has been demonstrated to be highly effective in stabilizing liposomes during freeze-drying and storage. nih.gov It prevents the fusion of liposomes and the leakage of their encapsulated contents. nih.gov The mechanism of stabilization involves trehalose's ability to interact with the polar headgroups of the phospholipids, thereby preventing membrane fusion and maintaining the integrity of the lipid bilayer.

Preservation of Cells and Tissues for Research Purposes

The ability to successfully cryopreserve cells and tissues is fundamental for biomedical research, enabling the long-term storage of cell lines, primary cells, and tissue samples for later use. α,α-[1,1'-D2]Trehalose is employed in cryopreservation protocols to protect cells and tissues from the damaging effects of freezing and thawing.

The primary challenge during cryopreservation is the formation of ice crystals, which can cause mechanical damage to cellular structures, and the osmotic stress resulting from the concentration of solutes in the unfrozen fraction of the extracellular medium. Trehalose, as a non-penetrating cryoprotectant, helps to mitigate this damage. It is thought to stabilize cell membranes and proteins from the exterior of the cell. nih.gov

Research Findings on Cell Preservation with Trehalose:

Numerous studies have demonstrated the efficacy of trehalose in the cryopreservation of various cell types, often showing improved viability and functional recovery compared to standard cryoprotectants like dimethyl sulfoxide (B87167) (DMSO) or when used in combination with lower concentrations of DMSO.

Cell/Tissue TypeCryoprotectant(s)Key Findings
Peripheral Blood Stem Cells (CD34+) 1M Trehalose vs. 10% Me₂SOFreezing with 1M trehalose resulted in improved cryoprotection of CD34+ cells compared to the standard procedure with Me₂SO. nih.gov
Human Fetal Skin 10% DMSO + 500 mM Trehalose vs. 10% DMSOThe addition of trehalose increased the post-thaw live cell count from 44% to 65% and improved morphology. nih.gov
Rat Ovarian Tissue Trehalose vs. Sucrose and FructoseTrehalose was found to be the most effective cryoprotectant, significantly reducing the percentage of apoptotic cells compared to sucrose.
Bovine Spermatogonial Stem Cells 20% DMSO + 200 mM Trehalose vs. DMSO alone or with sucroseTrehalose combination improved stem cell recovery (19%) compared to DMSO alone (7%) or with sucrose. nih.gov
Human Hepatocytes 10% DMSO + 200 mM Trehalose vs. 10% DMSOThe viability of hepatocytes was improved from 47% to 63% with the addition of trehalose. nih.gov

These findings underscore the significant role of trehalose in enhancing the preservation of a wide range of biological samples for research purposes. The use of α,α-[1,1'-D2]Trehalose in such studies can provide deeper insights into the molecular interactions between the cryoprotectant and the biological system, further optimizing preservation protocols.

Future Perspectives and Emerging Avenues in α,α 1,1 D2 Trehalose Research

Development of Advanced Deuteration Technologies

The synthesis of specifically labeled compounds like α,α-[1,1'-D2]Trehalose is foundational to its use in research. Future advancements in this area are focused on creating more efficient, selective, and scalable deuteration methods.

Current research in organic chemistry is actively developing novel strategies for deuterium (B1214612) incorporation that move beyond traditional methods, which often require harsh conditions or expensive catalysts. xmu.edu.cn Emerging techniques such as electrochemical dehalogenative deuteration offer a more environmentally friendly approach, often using heavy water (D₂O) as the deuterium source and avoiding toxic reagents. xmu.edu.cn Another promising avenue is the use of transition metal catalysts, like palladium, which can facilitate highly selective deuterium insertion into organic molecules with excellent functional group tolerance. xmu.edu.cn

The application of these advanced methods to carbohydrate chemistry will be crucial for the synthesis of α,α-[1,1'-D2]Trehalose and other specifically deuterated sugars. The goal is to develop protocols that are not only high-yielding but also provide precise control over the location of deuterium atoms within the molecule. This specificity is paramount for mechanistic studies where the position of the isotope is critical for interpreting experimental results.

Table 1: Comparison of Deuteration Methodologies

Feature Traditional Methods Advanced Electrochemical Methods
Deuterium Source Deuterated organometallic reagents, D₂ gas Heavy water (D₂O)
Catalysts Often require precious metal catalysts (e.g., Pt, Pd) Can be catalyst-free or use earth-abundant metals
Selectivity Can be difficult to control site-selectivity Offers potential for high site-selectivity
Conditions Often require high pressure and/or temperature Typically mild reaction conditions

| Environmental Impact | May use toxic reagents and produce hazardous waste | Considered a "green chemistry" approach |

Integration with Multi-Omics Approaches for Holistic Biological Understanding

The complexity of biological systems requires a multifaceted analytical approach. The integration of data from genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—provides a comprehensive view of cellular function. nih.govtechscience.com α,α-[1,1'-D2]Trehalose is poised to become an important tool in these integrated studies, particularly in metabolomics and proteomics.

In metabolomics, α,α-[1,1'-D2]Trehalose can be used as a metabolic tracer to map the intricate pathways of carbohydrate metabolism. By tracking the journey of the deuterated trehalose (B1683222) through various biochemical reactions, researchers can quantify metabolic fluxes and understand how these pathways are altered in different physiological or pathological states.

In the field of proteomics, this deuterated sugar plays a vital role in stabilizing protein structures during analysis. Techniques like mass spectrometry require proteins to maintain their integrity for accurate identification and quantification. α,α-[1,1'-D2]Trehalose can act as a protectant, preserving protein structure and function, thereby ensuring the fidelity of proteomic data. Combining these findings with genomic and transcriptomic data can reveal how changes in gene expression influence metabolic and protein profiles, providing a holistic understanding of the biological system. nih.govnih.gov

Computational Modeling and Simulation of Deuterated Biomolecular Systems

Computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations, are powerful tools for studying molecular interactions at an atomic level. nih.gov These techniques have been used to investigate the properties of trehalose and its interactions with water, revealing insights into its cryoprotective and biopreservative abilities. nih.govmdpi.com

The substitution of hydrogen with deuterium in α,α-[1,1'-D2]Trehalose introduces subtle but significant changes in mass and vibrational frequencies, which can be explicitly modeled in simulations. By comparing simulations of deuterated and non-deuterated trehalose, researchers can dissect the role of specific hydrogen bonds in its interactions with water and biomolecules. For instance, MD simulations can explore how deuteration affects the dynamics of the surrounding water network and the stability of the trehalose-water hydrogen bonds, which are thought to be crucial for its protective functions. nih.govmdpi.com

These computational studies can help refine our understanding of the "water replacement theory," where trehalose is thought to preserve biological structures by forming hydrogen bonds with proteins and membranes, effectively replacing the water that is removed during dehydration. researchgate.net Modeling the deuterated compound can provide more precise information on the energetics and geometries of these critical hydrogen bonds. nih.gov

Table 2: Applications of Computational Modeling in α,α-[1,1'-D2]Trehalose Research

Computational Method Research Application Potential Insights
Molecular Dynamics (MD) Simulating trehalose-water mixtures Understanding the effect of deuteration on water dynamics and hydrogen bond networks. mdpi.com
Quantum Chemistry Calculating hydrogen bond energies Determining the strength of interactions between deuterated trehalose and biomolecules. nih.gov

| Computational Alanine Scanning | Probing enzyme-substrate interactions | Investigating the binding of deuterated trehalose to enzymes like trehalase. nih.gov |

Exploration of Novel Mechanistic Insights at Atomic Resolution

The unique biopreservative properties of trehalose are largely attributed to its specific chemical structure, particularly the α,α-(1→1) glycosidic linkage between the two glucose units. nih.govresearchgate.net This linkage gives the molecule a stable and relatively rigid conformation. nih.gov However, the precise molecular mechanisms behind its exceptional ability to protect cells and biomolecules from stresses like dehydration are still under investigation.

The use of α,α-[1,1'-D2]Trehalose provides a powerful tool to probe these mechanisms at an atomic resolution. Isotopic labeling is a cornerstone of mechanistic studies, and deuterium's unique properties make it particularly useful in techniques like Neutron Scattering and Nuclear Magnetic Resonance (NMR) spectroscopy.

Neutron scattering experiments can leverage the difference in scattering cross-sections between hydrogen and deuterium to precisely locate the position of the deuterated sites and characterize their dynamics. This can provide unprecedented detail on how trehalose interacts with lipid membranes and proteins, helping to validate and refine structural models of these interactions. Similarly, advanced NMR techniques can exploit the presence of deuterium to measure specific distances and orientations, offering a high-resolution view of how trehalose integrates into and stabilizes biological structures during processes like cryopreservation.

By using α,α-[1,1'-D2]Trehalose, researchers can move beyond general observations and gain a detailed, atomic-level understanding of why this sugar is so effective at preserving life in extreme conditions. nih.gov

Q & A

Q. How can researchers confirm the α,α-1,1-glycosidic linkage in trehalose experimentally?

Methodological Answer: The α,α-1,1-glycosidic bond can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H-NMR and 13C^{13}C-NMR can identify the anomeric proton and carbon signals unique to the α,α-1,1 configuration. Additionally, enzymatic assays with trehalase (specific to α,α-1,1 bonds) can validate the linkage by observing glucose release upon hydrolysis . Polarimetry can also distinguish trehalose from other stereoisomers (e.g., α,β- or β,β-trehalose) based on optical rotation differences .

Q. What experimental methods are used to quantify trehalose in biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with refractive index detection or mass spectrometry (LC-MS) is standard for quantification. Enzymatic kits using trehalase coupled with glucose oxidase/peroxidase assays provide specificity by converting trehalose to glucose, which is then colorimetrically measured . For complex matrices (e.g., microbial cultures), sample pretreatment with ethanol precipitation or ultrafiltration is required to remove interfering macromolecules .

Q. How does trehalose stabilize proteins and membranes under stress conditions?

Methodological Answer: Trehalose’s stabilization mechanism involves water replacement and vitrification. During desiccation, trehalose forms hydrogen bonds with biomolecules, preserving their native conformation. Differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) demonstrate reduced protein denaturation temperatures and maintenance of lipid bilayer integrity in trehalose-treated samples . Molecular dynamics simulations further reveal trehalose’s preferential exclusion from protein surfaces, reducing aggregation .

Q. What are the key enzymes in trehalose biosynthesis, and how are their activities measured?

Methodological Answer: Trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP) are critical. TPS activity is assayed by measuring UDP-glucose consumption via HPLC or coupled enzymatic reactions. TPP activity is quantified by phosphate release using colorimetric assays (e.g., malachite green). Gene knockout/knockdown models (e.g., in Saccharomyces cerevisiae) combined with trehalose quantification validate enzyme roles .

Advanced Research Questions

Q. How can isotopic labeling (e.g., α,α-[1,1'-D2]Trehalose) improve mechanistic studies of trehalose in stress protection?

Methodological Answer: Deuterium-labeled trehalose allows tracking via isotope-ratio mass spectrometry (IR-MS) or 2H^2H-NMR to study its distribution and interaction dynamics in cells. For example, deuterium labeling in anhydrobiotic organisms reveals preferential accumulation in lipid membranes during desiccation . Challenges include ensuring isotopic purity (>98%) and avoiding kinetic isotope effects during enzymatic assays .

Q. What experimental strategies resolve contradictions in trehalose’s role in thermotolerance versus heat-shock protein induction?

Methodological Answer: Controlled comparative studies using tps1/tps2 knockout strains (lacking trehalose synthesis) versus wild-type strains under heat shock can isolate trehalose-specific effects. Proteomic profiling (e.g., 2D-PAGE or LC-MS/MS) identifies heat-shock protein expression levels, while DSC quantifies protein thermostability . Conflicting data may arise from species-specific trehalose thresholds or compensatory metabolic pathways .

Q. How can trehalose’s stabilization efficacy be optimized for biopreservation of vaccines or therapeutic proteins?

Methodological Answer: Formulation studies using response surface methodology (RSM) optimize trehalose concentration, pH, and lyophilization cycles. Accelerated stability testing (e.g., 40°C/75% RH) monitors aggregation via size-exclusion chromatography (SEC) and activity assays. Cryo-TEM and small-angle X-ray scattering (SAXS) assess structural preservation in trehalose-based matrices .

Q. What advanced techniques enable high-throughput screening of trehalose analogs for enhanced bioactivity?

Methodological Answer: Combinatorial chemistry libraries of fluorinated trehalose analogs (e.g., 6,6'-difluorotrehalose) are screened using microfluidic platforms. Assays include fluorescence-based thermal shift (FTS) for protein stabilization and ROS scavenging assays (e.g., DCFH-DA probes) . Machine learning models trained on structure-activity relationships (SARs) predict novel analogs with improved pharmacokinetics .

Q. How do researchers address discrepancies in trehalose’s in vivo versus in vitro stabilization efficacy?

Methodological Answer: In vitro-in vivo correlation (IVIVC) studies compare trehalose’s protective effects in cell-free systems (e.g., lysozyme denaturation assays) versus transgenic models (e.g., C. elegans expressing aggregation-prone proteins). Metabolomic profiling identifies competing pathways (e.g., autophagy induction) that may mask trehalose’s direct effects .

Q. What methodologies investigate trehalose’s synergistic effects with other osmolytes (e.g., proline) in extremophiles?

Methodological Answer: Isothermal titration calorimetry (ITC) quantifies binding affinities between trehalose and co-osmolytes. Transcriptomic analysis (RNA-seq) of Halobacterium salinarum under dual-stress conditions (e.g., desiccation + oxidative stress) reveals upregulated pathways. Synergy is validated via knockout of proline biosynthesis genes and trehalose supplementation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.